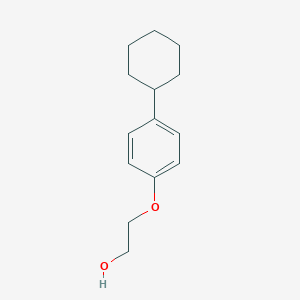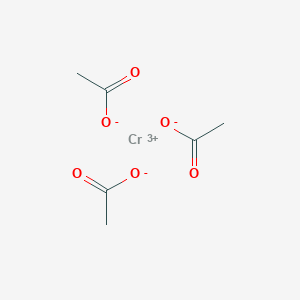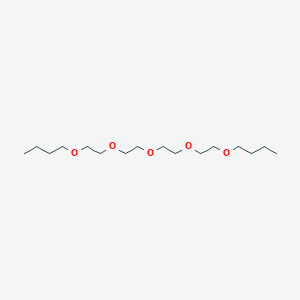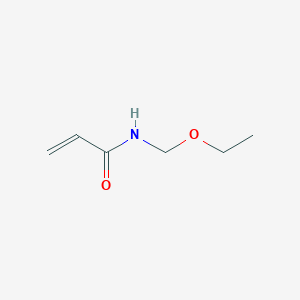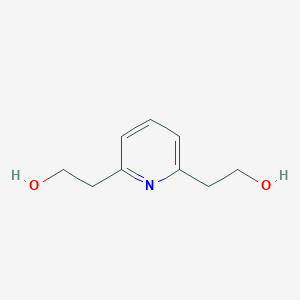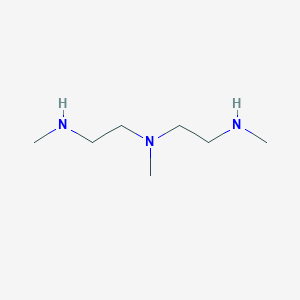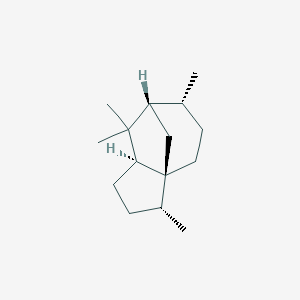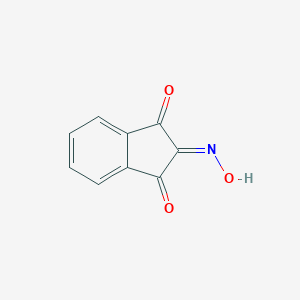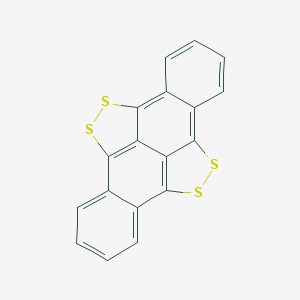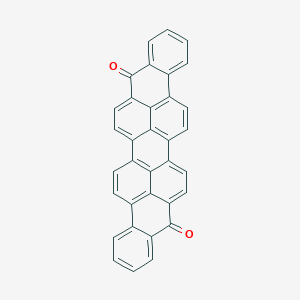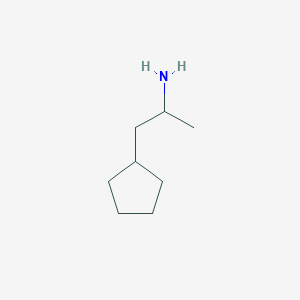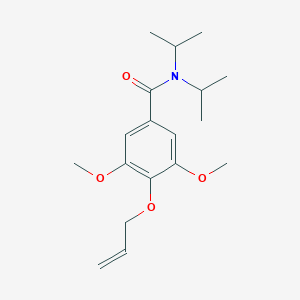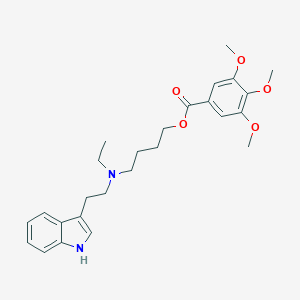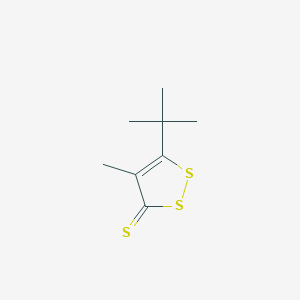
5-Tert-butyl-4-methyldithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-methyldithiole-3-thione (also known as sulforaphane) is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, including its anticancer properties. In
Mecanismo De Acción
Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of enzymes involved in carcinogenesis and promotes the elimination of carcinogens from the body.
Efectos Bioquímicos Y Fisiológicos
Sulforaphane has been shown to increase the levels of glutathione, a powerful antioxidant, in the body. It also activates enzymes involved in detoxification, such as phase II enzymes, which help eliminate carcinogens from the body. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sulforaphane in lab experiments is that it is a natural compound found in food, which makes it safe for human consumption. It is also relatively easy to synthesize from glucoraphanin. However, one limitation is that it may be difficult to control the dose and bioavailability of sulforaphane in lab experiments, as it is rapidly metabolized in the body.
Direcciones Futuras
There are several future directions for research on sulforaphane. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to understand the optimal dose and bioavailability of sulforaphane for different health conditions.
Métodos De Síntesis
5-Tert-butyl-4-methyldithiole-3-thione can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme that is released when the vegetables are chewed or chopped. The myrosinase converts glucoraphanin into sulforaphane, which is then absorbed by the body.
Aplicaciones Científicas De Investigación
Sulforaphane has been extensively studied for its potential health benefits, including its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast, prostate, colon, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as heart disease, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
13120-76-8 |
|---|---|
Nombre del producto |
5-Tert-butyl-4-methyldithiole-3-thione |
Fórmula molecular |
C8H12S3 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
5-tert-butyl-4-methyldithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3 |
Clave InChI |
LHPLBUMEHBVPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SSC1=S)C(C)(C)C |
SMILES canónico |
CC1=C(SSC1=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



